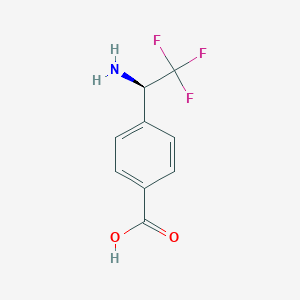

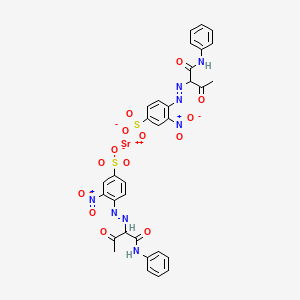

![molecular formula C10H6O2 B1506952 Benzo[1,2-b:4,5-b']difuran CAS No. 267-58-3](/img/structure/B1506952.png)

Benzo[1,2-b:4,5-b']difuran

説明

Synthesis Analysis

Researchers have developed synthetic routes to obtain BDF-based materials. For instance, a 4,8-dialkoxy-BDF unit was synthesized and applied in constructing a photovoltaic low-bandgap polymer called PBDFDTBT, which exhibited a promising power conversion efficiency of 5.0% .

Molecular Structure Analysis

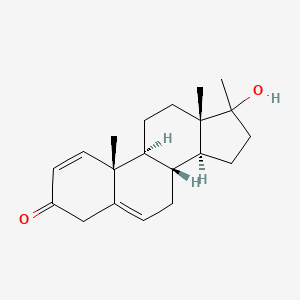

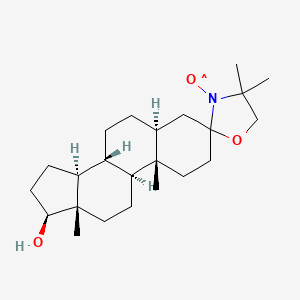

The molecular structure of BDF consists of a fused furan ring system. Its planarity and conjugation contribute to its favorable electronic properties. The 2D representation of BDF highlights its quinoid character and dense packing .

Chemical Reactions Analysis

Halogenation strategies have been employed to modify BDF-based polymers. By incorporating fluorine- and chlorine-substituted side chains, BDF polymers exhibited improved energy levels, enhanced intermolecular stacking, and efficient charge transport. These halogenated BDF polymers demonstrated excellent performance in non-fullerene polymer solar cells (NF-PSCs) .

科学的研究の応用

Photovoltaic Polymers Benzo[1,2-b:4,5-b']difuran (BDF) has been utilized in the development of photovoltaic polymers. For instance, a photovoltaic low band gap polymer incorporating BDF showed a promising power conversion efficiency of 5.0% (Huo et al., 2012).

Fluorescence and Electron Properties A comparative study of the electronic spectra and fluorescence quantum yields of various BDF isomers, including benzo[1,2-b:4,5-b']difuran, revealed differences in fluorescence quantum yields and electron-donating/accepting characteristics (Hayashi et al., 2016).

Donor-Acceptor Copolymers BDF-based donor-acceptor conjugated polymers have been synthesized, displaying solubility in common organic solvents and excellent film-forming properties. These polymers are significant in the context of polymer solar cells (Liu et al., 2012).

Electronic Spectra and Redox Behaviors Studies on the electronic absorption/emission spectra and oxidation potentials of BDF isomers provide insights into their redox behaviors, highlighting the role of cross-conjugation in these systems (Hayashi et al., 2009).

Synthesis of Multisubstituted Benzodifurans Efficient synthetic routes have been reported for constructing multisubstituted BDFs, enabling the preparation of complex compounds for various applications, including ring-closing metathesis reactions (Liang et al., 2007).

Functional Building Blocks for Conjugated Polymers BDF derivatives have been developed as functional building blocks for the synthesis of new conjugated polymers, offering potential in various electronic applications (Kobilka et al., 2012).

Organic Electronics BDFs, when synthesized with different functionalities or incorporated with electron-accepting units, have shown great potential as materials for organic electronics. Their application in photovoltaic cells has demonstrated considerable efficiency (Bian et al., 2015).

Organic Solar Cells In the context of organic solar cells, BDF copolymers have been synthesized, displaying high efficiency. For example, a BDF copolymer-based device achieved a power conversion efficiency of 13.10%, one of the highest for BDF copolymers (Ye et al., 2020).

Ladder-type π-Conjugated Heteroacenes BDFs have been involved in the synthesis of ladder-type π-conjugated heteroacenes, leading to compounds with lower HOMO energy levels and larger band gaps than their hydrocarbon acene counterparts (Kawaguchi et al., 2007).

作用機序

特性

IUPAC Name |

furo[2,3-f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFETJREUYKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC3=C(C=C21)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720255 | |

| Record name | Benzo[1,2-b:4,5-b']difuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-b:4,5-b']difuran | |

CAS RN |

267-58-3 | |

| Record name | Benzo[1,2-b:4,5-b']difuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

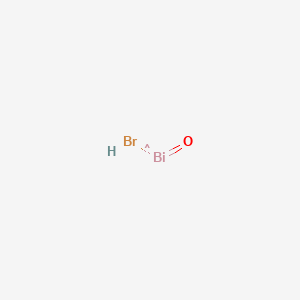

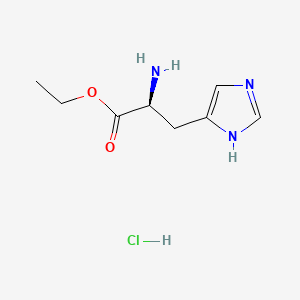

![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/structure/B1506892.png)